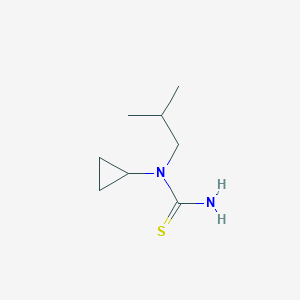
N-Cyclopropyl-N-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-(2-methylpropyl)thiourea is an organosulfur compound with the molecular formula C8H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropyl-N-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine and 2-methylpropylamine with carbon disulfide in an aqueous medium. This reaction proceeds smoothly to form the desired thiourea derivative . Another method involves the use of isocyanides and elemental sulfur, which react with aliphatic amines to produce thioureas under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas. These products have various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
N-Cyclopropyl-N-(2-methylpropyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. For example, thioureas are known to inhibit the enzyme peroxidase in the thyroid gland, leading to reduced synthesis of thyroid hormones . This inhibition can result in various physiological effects, including changes in metabolism and hormone levels.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopropyl-N-(2-methylpropyl)thiourea include other thiourea derivatives such as N,N’-diethylthiourea and N,N’-diphenylthiourea. These compounds share similar chemical structures and properties but differ in their substituent groups.
Uniqueness
This compound is unique due to its specific cyclopropyl and 2-methylpropyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
247119-93-3 |
|---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-cyclopropyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C8H16N2S/c1-6(2)5-10(8(9)11)7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
QUYZUCKIMMXWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
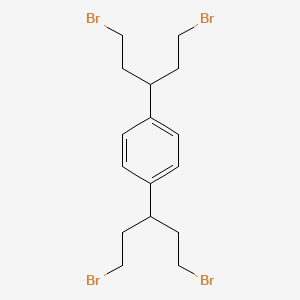
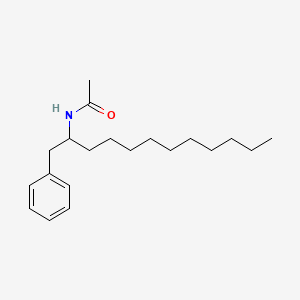
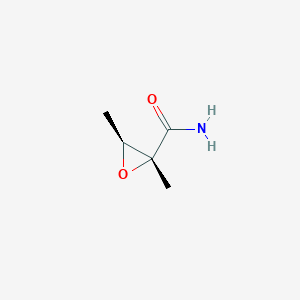
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
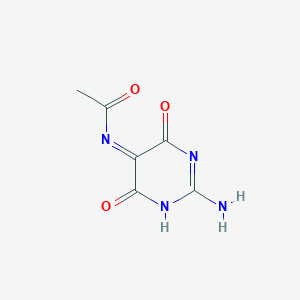
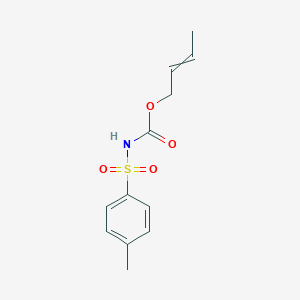


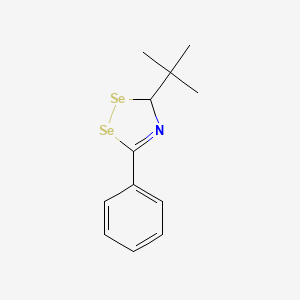
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

